REACTION_CXSMILES
|
O=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:5]=2[N:4]=[CH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:7]=[C:6]2[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:5]2=[N:4][CH:3]=1
|
Name
|
methyl 2-oxo-1,2-dihydrothieno[3,2-b]pyrazine-6-carboxylate
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
O=C1C=NC2=C(N1)C=C(S2)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
Dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with NaHCO3 solution, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C2C(=N1)C=C(S2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 299 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |